Propyl 9-acetyl-9H-beta-carboline-3-carboxylate
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Overview
Description
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of heterocyclic compounds that have been studied for their potential neuroprotective, cognitive-enhancing, and anti-cancer properties
Preparation Methods
The synthesis of Propyl 9-acetyl-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases . In medicine, its cognitive-enhancing properties have made it a candidate for research in memory and learning disorders. Additionally, its anti-cancer properties have been explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of Propyl 9-acetyl-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can exhibit both agonist and inverse agonist properties depending on the dose . This interaction influences various physiological processes, including memory, anxiety, and seizure activity. The compound’s effects on these pathways make it a valuable tool for studying the underlying mechanisms of these conditions.
Comparison with Similar Compounds
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate can be compared to other beta-carboline derivatives such as methyl beta-carboline-3-carboxylate and 9-methyl-beta-carboline . While these compounds share a similar core structure, their unique substituents confer different biological activities. For instance, methyl beta-carboline-3-carboxylate is known for its learning and memory-enhancing effects at low doses but can promote anxiety and convulsions at high doses . In contrast, this compound has been shown to have neuroprotective effects without promoting anxiety or convulsions . This distinction highlights the importance of structural modifications in determining the specific properties and applications of beta-carboline derivatives.
Properties
CAS No. |
113247-14-6 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
propyl 9-acetylpyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-8-22-17(21)14-9-13-12-6-4-5-7-15(12)19(11(2)20)16(13)10-18-14/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
BDDJQXJVFBMSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2C(=O)C |
Origin of Product |
United States |
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